Placidene A

Description

Contextualization of Placidene A within the Polypropionate Natural Product Class

This compound belongs to the polypropionates, a large and structurally diverse subgroup of polyketides. nih.gov Polypropionates are natural products characterized by a carbon skeleton assembled from C₃ propionate (B1217596) units. nih.gov This biosynthetic origin results in a distinctive chemical feature: a backbone with regularly spaced methyl groups. nih.gov The biosynthesis can occur through two primary routes: the direct incorporation of propionate units or via an acetate-methionine pathway where methyl groups are added from S-adenosyl methionine (SAM). nih.govresearchgate.netacs.org This flexibility in biosynthesis leads to a wide array of chemical structures, including linear, cyclic, and macrocyclic compounds. nih.gov

This compound is specifically an α-pyrone-containing polypropionate. acs.orgingentaconnect.com It was isolated from the mantle extract of Placida dendritica, a sacoglossan (or "sap-sucking sea slug") found in the Mediterranean Sea that feeds on the green alga Bryopsis plumosa. acs.org The structure of this compound and its relatives, such as iso-placidene A and placidenes C-F, are of significant interest to chemists studying natural product synthesis and biosynthesis. acs.orgnih.gov The investigation into these molecules has revealed complex relationships, including the photochemical conversion of a related γ-pyrone, cyercene A, into this compound. acs.orgresearchgate.net

Table 1: Selected Polypropionate Natural Products from Marine Molluscs

| Compound Name | Source Organism | Structural Class |

| This compound | Placida dendritica | α-Pyrone Polypropionate |

| iso-placidene A | Placida dendritica | γ-Pyrone Polypropionate |

| Placidenes C-F | Placida dendritica | α-Pyrone Polypropionate |

| Cyercene A | Ercolania funerea | γ-Pyrone Polypropionate |

| Tridachiahydropyrone | Tridachia crispata | Pyrone Polypropionate |

| Navenones | Navanax inermis | Pyridine-containing Polypropionate |

This table highlights several polypropionate compounds isolated from marine molluscs, showcasing the structural diversity within this class of natural products.

Significance of Marine-Derived Compounds in Discovery Science

The marine environment, covering the majority of the Earth's surface, is a vast reservoir of biodiversity and, consequently, chemodiversity. nih.gov The unique and often extreme conditions of marine habitats have driven organisms to evolve novel biochemical pathways to produce secondary metabolites for purposes such as defense, communication, and reproduction. researchgate.net These marine natural products (MNPs) represent a rich source of novel chemical scaffolds that are often not found in terrestrial organisms. nih.govresearchgate.net

The chemical diversity of MNPs makes them invaluable for discovery science, particularly in the search for new medicines. frontiersin.orgmdpi.com Natural products are considered biologically pre-validated, having evolved to interact with biological targets, which makes them excellent starting points for drug discovery programs. nih.gov To date, thousands of compounds have been isolated from marine organisms like sponges, tunicates, molluscs, and microorganisms, with many exhibiting potent biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netfrontiersin.orgnih.gov Although challenges in supply and isolation exist, advancements in collection techniques, spectroscopy, and genome mining continue to unlock the potential of the ocean as a source for future therapeutics. nih.govfrontiersin.org The discovery of compounds like this compound from marine molluscs underscores the continued importance of exploring marine ecosystems for novel chemistry. ingentaconnect.comeurekaselect.com

Overview of this compound's Role in Modern Chemical and Biological Research

This compound's significance in research lies less in direct therapeutic applications and more in its role as a subject for fundamental chemical and ecological studies. Research on this compound and its isomers has provided valuable insights into several areas:

Biosynthesis and Chemical Synthesis: The polypropionate class is a frequent target for total synthesis and biosynthetic studies. Research has demonstrated that compounds structurally similar to this compound can be synthesized through different pathways in different organisms (e.g., fungi vs. molluscs), a concept known as metabolic convergence. researchgate.netacs.org Furthermore, studies have shown that this compound can be synthesized photochemically from cyercene A, highlighting the potential role of light in the chemical ecology of its host organism. acs.orgresearchgate.net

Chemical Ecology: The isolation of this compound and related pyrones from the defensive secretions of Placida dendritica suggests they serve an ecological purpose. acs.orgnih.gov These compounds are believed to act as allomones—chemicals that deter predators, giving the otherwise vulnerable sea slug a survival advantage. nih.gov The presence of a hydroperoxide derivative alongside other placidenes further points to a complex chemical defense mechanism. acs.org

Photochemistry: The relationship between γ-pyrones like cyercene A and α-pyrones like this compound has been a subject of photochemical investigation. Studies have confirmed that sunlight can induce the isomerization of cyercene A to this compound, a reaction that has implications for how these compounds are generated and utilized by the mollusc. acs.org This research contributes to a broader understanding of the role of natural light in transforming and activating natural products in their native environments.

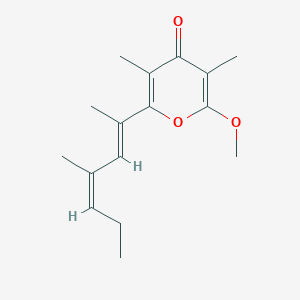

Structure

3D Structure

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2E,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |

InChI |

InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9+ |

InChI Key |

LPDSVBCPAZAWDN-PNQPDEHRSA-N |

Isomeric SMILES |

CC/C=C(/C)\C=C(/C)\C1=C(C(=O)C(=C(O1)OC)C)C |

Canonical SMILES |

CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |

Synonyms |

isoplacidene A placidene A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Placidene a

Identification of Biological Sources of Placidene A

This compound is a naturally occurring compound primarily associated with specific marine invertebrates. Its discovery is linked to investigations into the chemical defense mechanisms of sea slugs.

Marine Opisthobranch Molluscs (e.g., Placida dendritica)

The principal biological source of this compound is the sacoglossan sea slug Placida dendritica. gbri.org.auopistobranquis.info This small marine mollusc, typically found on green algae, utilizes chemical compounds for defense against predators. gbri.org.au When disturbed, Placida dendritica secretes a mucus containing this compound and the related compound Placidene B. gbri.org.auopistobranquis.info This species is a specialist herbivore, feeding on green algae such as Bryopsis corticulans, Bryopsis plumosa, and various species of the genus Codium. gbri.org.auacs.org The animal's coloration provides camouflage against its algal host, and the secretion of placidenes serves as a chemical deterrent. gbri.org.au this compound is classified as a γ-pyrone polypropionate, and it is stored in the mantle of the mollusc. acs.orgmdpi.com

| Biological Source | Compound Location | Associated Algal Diet |

| Placida dendritica | Secreted Mucus, Mantle | Bryopsis plumosa, Codium spp. gbri.org.auopistobranquis.infoacs.org |

Associated Microorganisms and Symbionts

The ultimate biosynthetic origin of this compound is a subject of ongoing scientific inquiry. While it is isolated directly from the mollusc, the biosynthetic pathways for polypropionates often resemble those found in microorganisms. Research has suggested that the biogenesis of this compound requires intact three-carbon (C3) units, a metabolic capability that has been demonstrated primarily in bacteria. scite.aiscribd.com This has led to the hypothesis that symbiotic microorganisms living within or in association with Placida dendritica may be the true producers of the placidene skeleton, which is then sequestered or modified by the mollusc.

However, other studies suggest that a de novo origin, meaning the mollusc synthesizes the compound itself, remains a plausible explanation for related placidenes found in the same organism. acs.org Further research, potentially involving feeding experiments with labeled precursors, is needed to definitively elucidate the role of symbionts in the production of this compound. researchgate.net

Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation and structural elucidation of this compound from its natural source rely on a combination of extraction, chromatographic separation, and spectroscopic analysis.

The general procedure begins with the collection of Placida dendritica specimens. acs.org The animals are then subjected to an extraction process, typically using an organic solvent like acetone (B3395972), to create a crude extract containing the mollusc's lipid-soluble components. acs.org This initial extract is then concentrated, and the resulting aqueous residue is partitioned against different solvents of varying polarity, such as diethyl ether and n-butanol, to separate compounds based on their solubility. acs.org

The ether-soluble fraction, which contains this compound, is then subjected to chromatographic techniques for further purification. acs.org Column chromatography using a silica (B1680970) gel stationary phase is a common method. acs.org The components of the mixture are separated by eluting the column with a solvent gradient, such as increasing concentrations of diethyl ether in petroleum ether. acs.org This process yields fractions containing the purified compounds. High-performance liquid chromatography (HPLC) may also be employed for final purification steps. unisa.itnih.gov

Once isolated, the structure of this compound is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments) is crucial for determining the carbon skeleton and the connectivity of atoms. acs.orgnih.gov Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. acs.orgnih.gov The photochemical relationship between this compound and another polypropionate, Cyercene A, has also been studied, showing that this compound can be formed from Cyercene A via photoisomerization in the presence of sunlight. nih.govacs.orgacs.org

| Step | Technique | Description |

| Extraction | Solvent Extraction | Specimens are extracted with a solvent like acetone to obtain a crude mixture of metabolites. acs.org |

| Partitioning | Liquid-Liquid Partitioning | The crude extract is partitioned between water and immiscible organic solvents (e.g., diethyl ether) to separate compounds by polarity. acs.org |

| Fractionation | Silica Gel Column Chromatography | The ether-soluble fraction is passed through a silica gel column, and a solvent gradient is used to separate the compounds. acs.org |

| Purification | High-Performance Liquid Chromatography (HPLC) | Can be used for final purification to obtain highly pure this compound. unisa.itnih.gov |

| Structure Elucidation | Spectroscopy (NMR, MS) | Nuclear Magnetic Resonance and Mass Spectrometry are used to determine the precise chemical structure and molecular formula. acs.orgnih.gov |

Elucidation of Placidene a Biosynthetic Pathways

Polyketide Synthase (PKS) Dependent Biosynthesis

Polyketide synthases (PKSs) are multifunctional enzymes responsible for the biosynthesis of a vast array of natural products, including Placidene A. wikipedia.org These enzymes construct carbon chains through the sequential condensation of small carboxylic acid units. wikipedia.org

Involvement of Type I and Type II PKS Systems

The biosynthesis of polyketides is broadly categorized based on the type of PKS involved. Type I PKSs are large, modular proteins containing multiple active sites on a single polypeptide chain, while Type II PKSs consist of a complex of monofunctional proteins. wikipedia.orgwikipedia.org Fungal polyketides are typically synthesized by iterative Type I PKSs. researchgate.net In contrast, studies on marine molluscs suggest a distinct pathway. The PKS systems in these organisms are often referred to as animal fatty acid synthase (FAS)-like PKSs (AFPKs), which are phylogenetically widespread enzymes that bridge the evolutionary gap between lipid and polyketide biosynthesis in animals. pnas.orgpnas.org These AFPKs, like EcPKS2 from Elysia chlorotica, function iteratively, similar to fungal Type I PKSs, to produce complex polypropionate natural products. pnas.orgpnas.org

The minimal components of a Type I PKS module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org The AT domain selects the extender unit, the KS domain catalyzes the condensation reaction, and the ACP domain holds the growing polyketide chain. wikipedia.org Optional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the β-keto group at each extension step. pnas.org

Precursor Incorporation Studies (e.g., Propionate (B1217596), Acetate (B1210297), Methylmalonate)

Isotopic labeling studies have been instrumental in deciphering the building blocks of this compound. Feeding experiments with ¹³C-labeled precursors have demonstrated that the Mediterranean slug Placida dendritica utilizes intact C3 units, specifically propionate, for the biosynthesis of placidenes. researchgate.net For instance, in this compound, a significant enrichment of ¹³C signals derived from the C1 of propionate was observed. researchgate.net This is a key distinction from many fungal polypropionates, where the carbon backbone is assembled from acetate units, with methyl branches introduced later via S-adenosyl methionine. flinders.edu.au

However, the biosynthesis of related polyketides in molluscs can be more varied. Some structures suggest the use of acetate as a starter unit, as potentially seen in Placidene B. pnas.org Furthermore, some mollusc polyketides appear to incorporate both methylmalonate and other extender units like malonate. pnas.org The enzyme EcPKS2 from Elysia chlorotica has shown a preference for propionyl-CoA as a starter unit and utilizes methylmalonyl-CoA as the extender unit to synthesize polypropionates. pnas.org This flexibility in precursor utilization contributes to the structural diversity of polyketides found in these organisms. pnas.orgpnas.org

| Precursor | Organism | Compound(s) | Key Finding |

| [1-¹³C]propionate | Placida dendritica | This compound, Placidene E | 30% increase in ¹³C NMR signals from C1 of propionate. researchgate.net |

| [1-¹³C]propionate | Placida dendritica | Placidene C | ~100% enrichment at C4 and C8. researchgate.net |

| Acetate | Placida dendritica | This compound | No incorporation of radiolabeled acetate. flinders.edu.au |

| Propionyl-CoA | Elysia chlorotica | Polypropionates | EcPKS2 shows a preference for propionyl-CoA as a starter unit. pnas.org |

| Methylmalonyl-CoA | Elysia chlorotica | Polypropionates | EcPKS2 utilizes methylmalonyl-CoA as an extender unit. pnas.org |

Enzymatic Mechanisms and Tailoring Reactions in this compound Formation

The formation of the final this compound structure involves more than just the assembly of the polyketide chain. A series of enzymatic reactions, including stereochemical control and post-PKS modifications, are crucial.

Stereochemical Control in Biosynthetic Events

The precise three-dimensional arrangement of atoms, or stereochemistry, in this compound is determined by the enzymes involved in its biosynthesis. While the protons in some polyketides are enzymatically synthesized in a stereospecific manner, they can sometimes racemize after synthesis. pnas.org The double-bond geometries in related mollusc polyketides have been assigned as the Z configuration based on nuclear Overhauser effect (NOE) spectra. pnas.org The stereoselective nature of the cyclization reactions is also critical in determining the final structure. thieme-connect.de

Post-PKS Modification Enzymes

After the initial polyketide chain is synthesized by the PKS, it undergoes further modifications by a suite of "tailoring" enzymes. nih.govnih.gov These enzymes, which can include oxidoreductases and cyclases, are responsible for the final structural maturation of the molecule. wikipedia.orgnih.gov In the case of placidenes, a key post-PKS event is the formation of the characteristic γ-pyrone ring. pnas.orgpnas.org It is also hypothesized that some of the structural diversity seen in placidenes and related compounds arises from post-PKS modifications such as demethylation or methyl transfer. pnas.org For example, a hydroperoxide derivative of this compound has been isolated, which could be a true natural product or an artifact of the isolation process. core.ac.uk Additionally, a possible interconversion of cyercenes to placidenes under photochemical conditions has been demonstrated, suggesting that light may play a role in the final steps of biosynthesis or degradation. researchgate.netacs.org

Comparative Biosynthesis with Related Polypropionates and Pyrone Compounds

The biosynthesis of this compound shares similarities but also exhibits key differences when compared to other polypropionates and pyrone-containing compounds from different organisms.

While marine molluscs like Placida dendritica directly incorporate propionate units to build the polypropionate backbone of placidenes, fungi employ a different strategy. researchgate.netflinders.edu.au Fungi typically construct a polyacetate chain and then introduce methyl groups using S-adenosyl methionine as a methyl donor. flinders.edu.au This represents a fascinating case of convergent evolution, where different organisms have evolved distinct pathways to produce structurally similar compounds. pnas.org

The pyrone ring, a common feature of this compound and related compounds, is a frequent product of PKS enzymology. flinders.edu.aupnas.orgresearchgate.netnio.res.inresearchgate.net In an interesting parallel, the products of the mollusc enzyme EcPKS2 bear a resemblance to bacterial polypropionate pyrones like aureothin (B1665325). pnas.orgpnas.org However, the enzymes that produce aureothin are modular, with a different module for each unit added, whereas EcPKS2 is a single, iterative module. pnas.org This highlights the diverse enzymatic machinery that nature has evolved to construct these complex molecules.

| Feature | This compound (from Placida dendritica) | Fungal Polypropionates | Bacterial Polypropionate Pyrones (e.g., Aureothin) |

| Primary Precursor | Propionate researchgate.net | Acetate flinders.edu.au | Varies |

| Methyl Group Source | Direct incorporation of propionate researchgate.net | S-adenosyl methionine flinders.edu.au | Varies |

| PKS Type | Iterative Animal FAS-like PKS (AFPK) pnas.orgpnas.org | Iterative Type I PKS researchgate.net | Modular PKS pnas.org |

Synthetic Chemistry of Placidene a and Analogues

Total Synthesis Strategies for Placidene A

The total synthesis of this compound has been successfully achieved using a convergent strategy. acs.org This approach stands in contrast to earlier, more linear syntheses of related molluscan polypropionates where the pyrone ring was constructed late in the synthetic sequence. acs.org The convergent plan for this compound involved the separate synthesis of two key building blocks: an iodovinyl pyrone and a vinyl stannane (B1208499). These two fragments were then coupled to assemble the highly substituted polyene side chain of the final natural product. acs.org This method allows for the stereochemistry of each part of the molecule to be controlled independently before the final coupling step. acs.org

| Synthesis Strategy | Description | Advantage for this compound Synthesis |

| Linear Synthesis | The molecule is assembled in a stepwise manner from starting materials through a series of sequential transformations. chemistnotes.comwikipedia.org | Less preferred due to the complexity of this compound, which would lead to a long sequence and low overall yield. uniurb.it |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product. chemistnotes.comwikipedia.org | Increases overall efficiency and allows for stereochemical control of individual fragments before coupling. This was the chosen strategy for the successful total synthesis of this compound. acs.org |

A critical aspect of the convergent synthesis of this compound was the stereoselective preparation of its key intermediates. acs.org The synthesis required two primary types of building blocks: iodovinyl pyrone fragments and appropriately selected vinyl stannanes to form the polyene side chains. acs.org

The synthesis of the required (E)-iodovinyl pyrone began with the known (E)-3-iodo-2-methyl propenal. acs.org This starting material underwent a series of reactions, including the addition of a dianion of a known ketoester, followed by oxidation with Dess-Martin periodinane. The resulting diketoester, a complex mixture of diastereomers, was then cyclized using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing benzene (B151609) to yield a γ-hydroxy-α-pyrone. The final step was a regioselective methylation to afford the desired (E)-iodovinyl pyrone building block. A similar sequence starting from (Z)-3-iodo-2-methyl propenal was used to prepare the corresponding (Z)-iodovinyl pyrone. Notably, the geometry of the vinyl iodide was preserved throughout the harsh cyclization conditions. acs.org

This stereoselective approach ensured that the sensitive target compounds were formed as single stereoisomers, which simplified their purification. acs.org

Convergent and Linear Synthetic Approaches

Key Methodologies and Reaction Cascades in this compound Synthesis

The construction of this compound and its analogues relies on several powerful chemical reactions and strategic cascades. These methodologies are essential for creating the specific bonds and stereocenters found in this family of natural products.

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. eie.grnih.gov In the total synthesis of this compound, a palladium-catalyzed Stille cross-coupling reaction was a key step. acs.org This reaction was used to couple the iodovinyl pyrone fragments with the vinyl stannane fragments, effectively stitching together the two major components of the molecule. acs.org

While the reported yields for these coupling reactions were modest, the process was highly stereospecific. acs.org The reaction successfully formed the desired sensitive polyene products as single stereoisomers, demonstrating the power of this methodology in complex natural product synthesis. acs.org The use of palladium catalysis was also crucial in the synthesis of related compounds like (-)-crispatene, where it was used to establish a sensitive conjugated tetraene. acs.orgnio.res.in

| Reaction | Catalyst / Reagents | Purpose in Synthesis |

| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) acs.org | To couple key iodovinyl pyrone and vinyl stannane fragments, assembling the polyene side chain of this compound. acs.org |

While not a direct step in the reported convergent synthesis of this compound itself, Lewis acid-catalyzed cycloisomerization is a key reaction cascade in the synthesis of structurally related molluscan polypropionates. acs.orgresearchgate.net For instance, the synthesis of (-)-crispatene involved the cycloisomerization of a conjugated tetraene in the presence of a Lewis acid, dimethylaluminium chloride, to generate the bicyclo[3.1.0]hexene core of the natural product. nio.res.inresearchgate.net This type of reaction, where a Lewis acid triggers the rearrangement of a linear polyene into a complex cyclic system, is a powerful strategy for building molecular complexity rapidly. researchgate.netnih.gov These reactions are considered biomimetic, potentially mimicking pathways that occur in nature. researchgate.net

Pericyclic reactions, which involve the concerted reorganization of electrons within a cyclic transition state, are pivotal in the chemistry of many highly unsaturated pyrone polyketides. numberanalytics.comwikipedia.orgebsco.com The biosynthesis and synthesis of analogues of this compound are thought to involve such reaction cascades. researchgate.netthieme-connect.de

Specifically, an 8π–6π electrocyclization cascade has been postulated as a key transformation in the biogenesis of related compounds. thieme-connect.de In this type of reaction, a linear polyene undergoes a series of cyclic rearrangements, often triggered by heat or light, to form complex ring systems. researchgate.net These pericyclic processes are responsible for the impressive molecular diversity seen in mollusk-derived polypropionates. researchgate.net While the final step in the laboratory synthesis of this compound was a cross-coupling, the underlying biosynthetic logic and the strategies for synthesizing its analogues are deeply rooted in the principles of pericyclic and electrocyclic reactions. researchgate.netthieme-connect.de

Lewis Acid-Catalyzed Cycloisomerization Reactions

Biomimetic Synthesis Approaches to this compound

The biosynthesis of polypropionate metabolites in marine molluscs, such as the placidenes, is thought to proceed through complex reaction cascades involving highly unstable polyene precursors. researchgate.net This understanding has inspired biomimetic synthetic approaches that aim to replicate these plausible biological pathways in the laboratory. A key hypothesis in the biogenesis of this compound involves the photochemical rearrangement of a related polypropionate, Cyercene A. researchgate.net

Research has successfully demonstrated the feasibility of this biomimetic transformation. researchgate.netacs.org The synthesis of this compound and its isomer, isothis compound, was achieved from Cyercene A through photoisomerization using sunlight. acs.orgresearchgate.net This process is believed to mimic the natural conversion that occurs in the sacoglossan mollusc Placida dendritica. researchgate.net

The core of this biomimetic strategy involves the following key findings:

Photochemical Conversion: Cyercene A, when exposed to sunlight, undergoes a photoisomerization reaction to yield both this compound and isothis compound. acs.org

Intermediate Formation: A hydroperoxide intermediate, which has also been isolated from Placida dendritica, can be synthesized through the singlet oxygenation of Cyercene A. acs.orgresearchgate.net This hydroperoxide can be generated by irradiating Cyercene A in an aerobic solution, suggesting that γ-pyrones may act as triplet sensitizers in this process. acs.org

Biogenetic Precursor Hypothesis: The entire family of these mollusk propionates may arise from the rearrangement of an unstable tetraene polypropionate, which serves as the primary product of the polyketide biosynthesis. researchgate.net Subsequent pericyclic reactions would then generate the observed structural diversity. researchgate.net

This biomimetic approach not only provides an elegant and efficient route to this compound but also lends strong support to the hypothesized biosynthetic relationship between the cyercenes and placidenes. researchgate.net

Development of Novel Synthetic Building Blocks for Pyrone Scaffolds

The total synthesis of complex molecules like this compound heavily relies on the development of versatile and efficient synthetic building blocks. For pyrone-containing natural products, much effort has been directed towards creating functionalized pyrone scaffolds that can be readily elaborated into the final target.

A significant strategy in the synthesis of the placidenes and Cyercene A involved a Stille cross-coupling reaction. nio.res.in This approach required the development and preparation of two key types of building blocks:

Iodovinyl Pyrone Building Blocks: These are highly functionalized α-pyrone structures containing an iodovinyl group. researchgate.netnio.res.in These moieties serve as the electrophilic partner in the palladium-catalyzed cross-coupling reaction. An example is the key building block described as an E-3-iodo-2-methyl-4-methoxy-6-styryl-2H-pyran-2-one derivative. nio.res.in

Vinyl Stannane Building Blocks: These organotin compounds act as the nucleophilic partner in the Stille coupling. For the synthesis of Cyercene A, a dienyl stannane was prepared and coupled with an iodovinyl pyrone building block. thieme-connect.de

The synthesis of Cyercene A and subsequently the placidenes was successfully achieved by coupling these key building blocks. nio.res.inthieme-connect.de The Stille reaction cleanly joins the two fragments, constructing the sensitive conjugated tetraene backbone of the natural product. nio.res.inthieme-connect.de This modular approach allows for the convergent assembly of the complex carbon skeleton.

Further research into pyrone chemistry has focused on creating versatile pyrone-based starting materials. For instance, methodologies have been developed for the desymmetrization of α,α′-dimethoxy-γ-pyrone via conjugate addition, leading to useful α′-methoxy-γ-pyrones that can be used to synthesize a variety of natural products. researchgate.net These innovations in creating novel synthetic building blocks are critical for advancing the synthesis of the broader family of pyrone-containing marine metabolites. ingentaconnect.comnio.res.ineurekaselect.com

Structure Activity Relationship Sar Studies of Placidene a and Its Derivatives

Impact of Pyrone Ring Isomerism (α- and γ-Pyrone) on Molecular Interactions

The pyrone ring is a central feature of Placidene A, and its isomeric form is a critical determinant of its chemical properties and, by extension, its biological activity. Pyrone exists as two main isomers: α-pyrone (2-pyrone) and γ-pyrone (4-pyrone). This compound possesses a γ-pyrone ring.

Studies on related pyrone-containing natural products have indicated that the isomeric state of the pyrone ring significantly influences their biological profiles. For instance, research has shown that γ-pyrones can exhibit different types of biological activity compared to their α-pyrone counterparts. While both isomers are found in a wide array of biologically active natural products, the specific arrangement of the carbonyl and oxygen heteroatom within the ring affects the molecule's electronics, planarity, and potential for hydrogen bonding, all of which are critical for molecular interactions with biological targets. nih.govnio.res.in

A key study highlighted that 2-methoxy γ-pyrones, the class to which this compound belongs, are more effective photosensitizing agents than their 4-methoxy α-pyrone analogues. flinders.edu.au This suggests that the γ-pyrone scaffold in this compound may be particularly important for activities that are triggered by light, potentially leading to the generation of reactive oxygen species. This difference in photosensitizing ability implies a distinction in the excited-state properties of the two pyrone isomers, which could translate to different mechanisms of action and biological targets.

| Pyrone Isomer | General Characteristics | Relevance to this compound |

| α-Pyrone | Possesses a lactone structure. Found in numerous natural products with a wide range of biological activities. nih.govnio.res.in | The synthetic analogue of this compound with an α-pyrone ring has not been extensively studied, but comparison with related compounds suggests its biological activity would likely differ. |

| γ-Pyrone | A vinologous form of an α-pyrone. researchgate.net this compound is a γ-pyrone. This isomer is also common in bioactive natural products from marine and microbial sources. nih.govresearchgate.net | The γ-pyrone ring in this compound is associated with photosensitizing properties, which may contribute to its reported ichthyotoxic activity. flinders.edu.aunih.gov |

Influence of Polypropionate Side Chain Modifications on Biological Activity

The polypropionate side chain of this compound is a complex and stereochemically rich feature that is critical to its identity and function. Modifications to this chain, such as altering its length, the degree of unsaturation, and the presence and position of substituents, are expected to have a profound impact on biological activity.

While specific studies detailing a systematic modification of the this compound side chain are scarce, general principles from related polyketide natural products can be applied. For example, the geometry of the double bonds within the polyene section of the side chain is known to be important. The natural product cyercene A, which is structurally very similar to this compound, can be converted to this compound and iso-placidene A through photoisomerization in sunlight, highlighting the dynamic nature of the polyene chain and its potential to adopt different conformations. flinders.edu.auacs.org This suggests that the specific geometry of the polyene chain is a key factor in its biological interactions.

Furthermore, the presence of methyl groups, derived from propionate (B1217596) units during biosynthesis, contributes to the conformational rigidity and lipophilicity of the side chain. Altering the position or number of these methyl groups would likely affect how the molecule binds to its target. Studies on other natural products have demonstrated that even minor changes in the side chain can lead to significant changes in biological potency and selectivity. nih.gov

| Side Chain Modification | Predicted Impact on Biological Activity |

| Alteration of Polyene Geometry | Could significantly affect the overall shape of the molecule and its ability to fit into a biological target's binding site. The interconversion of cyercene A to this compound suggests that different isomers may have distinct biological activities or potencies. flinders.edu.auacs.org |

| Changes in Chain Length | Modifying the length of the polypropionate chain would alter the molecule's size and lipophilicity, likely impacting its ability to cross cell membranes and interact with its target. |

| Modification of Methyl Substituents | The position and stereochemistry of the methyl groups are crucial for defining the three-dimensional shape of the side chain. Their removal or relocation would be expected to alter binding affinity and specificity. |

Stereochemical Determinants of this compound's Molecular Recognition

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. mdpi.com For a molecule as complex as this compound, with multiple stereocenters in its polypropionate side chain, the specific three-dimensional arrangement of its atoms is expected to be a critical determinant of its biological activity.

The precise stereochemistry of this compound has been established through total synthesis and spectroscopic analysis. researchgate.net It is widely accepted in medicinal chemistry that enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological activities. mdpi.comnih.gov One stereoisomer may be highly active, while another may be less active or even have a different, sometimes undesirable, biological effect. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a ligand.

Rational Design Principles for this compound Analogues

The rational design of this compound analogues is guided by the SAR principles discussed above and aims to create new molecules with improved potency, selectivity, and other pharmacological properties. While a dedicated program for this compound analogue design is not prominent in the literature, general strategies can be proposed based on work with other complex natural products. researchgate.netnih.gov

One key approach is the simplification of the molecular scaffold. The total synthesis of this compound is a complex undertaking, and creating simplified analogues that retain the key pharmacophoric elements could lead to more readily accessible compounds with desirable biological activity. researchgate.net This might involve retaining the γ-pyrone core and a portion of the polypropionate side chain that is essential for activity, while simplifying other parts of the molecule.

Another principle is the late-stage diversification of a common intermediate. A synthetic route that allows for the modification of the side chain or the pyrone ring at a late stage would enable the rapid generation of a library of analogues for biological screening. nih.gov This approach has been successfully applied to other natural products to explore their SAR.

Finally, computational modeling can be a powerful tool in the rational design process. By creating a model of this compound's biological target (if known) or by using pharmacophore modeling based on the structures of related active compounds, it may be possible to predict which modifications are most likely to lead to improved activity. mdpi.com

Molecular and Cellular Mechanisms of Placidene a Action

Identification of Placidene A's Molecular Targets

Current research provides a general understanding that compounds like this compound are subjects of investigation for their potential to modulate various biological pathways. ontosight.ai However, specific molecular targets for this compound have not been explicitly identified in the available scientific literature. The exploration of its interactions with enzymes and receptors is a crucial step in elucidating its mechanism of action, but detailed studies in this area are yet to be published. ontosight.aiontosight.ai

Enzyme Modulation (e.g., Inhibition or Activation)

There is a lack of specific data detailing the direct modulatory effects of this compound on any particular enzyme. As a member of the γ-pyrone class of marine natural products, it belongs to a group of compounds that have been noted for a range of biological activities, which often involve enzyme interactions. nio.res.in However, dedicated studies to identify and characterize this compound's specific enzymatic targets, and to determine whether it acts as an inhibitor or activator, have not been reported in the reviewed literature.

Receptor Binding and Signaling Pathway Perturbation

Similar to enzyme modulation, there is no direct evidence in the available literature of this compound binding to specific cellular receptors or perturbing defined signaling pathways. The potential for γ-pyrones to interact with cellular signaling components is recognized as a promising area of research. ontosight.ai For instance, some γ-pyrone compounds have been investigated for their ability to influence signaling pathways, but this has not been specifically documented for this compound. researchgate.net

This compound's Impact on Fundamental Cellular Processes (Preclinical in vitro and in vivo Models)

The broader class of polypropionate γ-pyrones, to which this compound belongs, has been associated with a variety of biological effects in preclinical studies, including cytotoxic, antibiotic, and antifungal activities. nio.res.in These observed activities suggest that these compounds can significantly impact fundamental cellular processes. However, specific studies detailing these effects for this compound are limited.

Modulation of Specific Biological Pathways

While it is hypothesized that this compound's biological activity stems from the modulation of specific biological pathways, the exact pathways affected by this compound have not been elucidated. ontosight.ai Research on related compounds from marine molluscs suggests that polypropionates can be involved in various cellular functions, but the specific molecular cascades influenced by this compound remain to be determined. nih.gov

Cellular Response Phenotypes

The most frequently cited biological role for this compound in its natural context is as a chemical deterrent against predators. mdpi.com This suggests that the compound can induce a significant biological response in other organisms. In a broader sense, marine natural products containing a pyrone ring have shown cytotoxic activity against cell lines such as K562 in preclinical screenings. nio.res.in However, specific data on the cellular response phenotypes induced by purified this compound in controlled preclinical models are not detailed in the available literature.

Pharmacological Characterization in Preclinical Systems

The pharmacological characterization of this compound is still in a preliminary phase. The compound is known to be a polypropionate-derived γ-pyrone isolated from the marine sacoglossan mollusc Placida dendritica. mdpi.comresearchgate.net Its chemical structure has been determined, and it is often studied alongside other related polypropionates. mdpi.com The development of compounds like this compound typically involves a rigorous process of discovery, optimization, and testing, including preclinical trials to assess pharmacokinetics and pharmacodynamics. ontosight.ai However, the outcomes of such specific preclinical characterizations for this compound are not publicly documented.

The table below summarizes the general information available for this compound and its chemical relatives.

| Compound Name | Chemical Class | Noted Biological Context/Activity |

| This compound | Polypropionate γ-pyrone | Putative chemical defense (deterrence) in Placida dendritica. mdpi.com |

| Placidene B | Polypropionate α-pyrone | Isolated from Placida dendritica. mdpi.com |

| Placidene C-F | Polypropionate α-pyrone | Isolated from Placida dendritica. mdpi.com |

| Iso-placidene A | Polypropionate γ-pyrone | Putative chemical defense (deterrence) in Placida dendritica. mdpi.com |

Pharmacodynamic Effects in Model Organisms

The principal pharmacodynamic effect of this compound documented in the scientific literature is its role as a chemical defense agent in its source organism, the sacoglossan mollusc Placida dendritica. gbri.org.auopistobranquis.info This marine slug utilizes this compound as a deterrent against potential predators.

When disturbed or threatened, P. dendritica secretes a mucus containing this compound and the related compound Placidene B. gbri.org.au This secretion is a key component of its defense strategy, alongside behavioral tactics such as camouflage and the autotomy (shedding) of its cerata (finger-like projections on its back). gbri.org.auresearchgate.net The toxicity of these metabolites to various potential predators underscores their pharmacodynamic role in a natural setting. gbri.org.au

Interestingly, laboratory-based palatability studies have shown that despite the presence of these chemical defenses, P. dendritica is consumed by some predators, including certain species of fish and crabs. seaslugforum.net This suggests that the deterrent effect of this compound may be predator-specific or that its effectiveness is concentration-dependent. The ecological interplay between P. dendritica and its predators serves as a natural model for observing the pharmacodynamic impact of this compound. The primary observable effect is feeding deterrence, indicating a direct interaction with the chemosensory systems of predators.

Table 1: Observed Pharmacodynamic Effects of this compound in an Ecological Context

| Model Organism (Predator) | Effect of this compound Secretion | Reference |

| Various potential predators | Toxic, feeding deterrence | gbri.org.au |

| Certain fish and crabs | Readily consumed in laboratory settings | seaslugforum.net |

Mechanistic Insights from in vitro Assays

Direct in vitro studies to elucidate the specific molecular targets and mechanisms of action of purified this compound are not extensively reported in the current body of scientific literature. However, the general biological activities of the broader class of pyrone-containing polypropionates offer some preliminary insights into its potential cellular effects.

Marine natural products, including polypropionates, are known to exhibit a range of biological activities, such as cytotoxic, anti-inflammatory, and neurotoxic effects. mdpi.comnio.res.in For instance, some polyketides isolated from marine sponges have demonstrated weak cytotoxicity against human tumor cell lines like A549 (lung carcinoma) and HT29 (colon adenocarcinoma). acs.org Other related marine-derived compounds have been shown to induce apoptosis in cell lines such as HL-60 (human myeloid leukemia). acs.org

While these findings relate to similar classes of compounds, it is crucial to note that specific data for this compound is lacking. There is a general understanding that compounds like this compound could potentially modulate specific biological pathways, for example, by inhibiting enzymes or interacting with cellular receptors, which could form the basis of future research into its therapeutic potential. ontosight.ai The biosynthesis of this compound is thought to occur through the action of polyketide synthase (PKS) enzymes, which are a rich source of bioactive molecules. nih.gov

Currently, there is a clear need for further investigation, including targeted in vitro screening and mechanistic studies, to determine the precise molecular interactions and cellular consequences of this compound exposure.

Table 2: Investigated Biological Activities of Related Marine Polypropionates

| Compound Class/Source | Assay Type | Observed Effect | Reference |

| Polyketides from Plakortis zyggompha | Cytotoxicity Assay (A549, HT29 cell lines) | Weak cytotoxicity | acs.org |

| Marine-derived compounds | Apoptosis Assay (HL-60 cell line) | Induction of apoptosis | acs.org |

Derivatives and Analogues of Placidene A: Synthesis and Mechanistic Evaluation

Structural Modification Strategies for Placidene A Scaffold

The primary strategy for accessing the this compound scaffold revolves around the synthesis and subsequent isomerization of its geometric isomer, Cyercene A. The total synthesis of these highly unsaturated pyrone polyketides, as detailed by Miller and Trauner, provides a foundational approach for generating structural diversity. thieme-connect.comthieme-connect.com This biomimetic strategy hinges on the creation of a complex polyene chain which can then undergo pericyclic reactions to form the core structures of these natural products. scielo.brresearchgate.net

Key synthetic strategies often involve:

Convergent Synthesis: Assembling complex molecules from smaller, readily prepared fragments. In the context of this compound and its congeners, this typically involves the coupling of a γ-pyrone-containing fragment with a polyunsaturated side chain. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are instrumental in forming the carbon-carbon bonds necessary to construct the polyene backbone of the precursor molecules. researchgate.net

Wadsworth-Emmons Reaction: This reaction is employed to introduce specific double bonds with control over their geometry (E/Z configuration), which is crucial for the subsequent cyclization and isomerization steps. researchgate.net

Photochemical Isomerization: The conversion of Cyercene A to this compound and isothis compound is achieved through photoisomerization, typically using sunlight. traunergroup.orgacs.org This process allows for the generation of different geometric isomers from a single synthetic precursor. researchgate.net

While direct modification of the this compound scaffold after its formation is not extensively documented, the synthetic route via Cyercene A offers multiple points for introducing structural changes. Modifications could be envisioned by:

Utilizing different substituted γ-pyrone starting materials.

Altering the structure of the polyene side-chain fragments.

Exploring different conditions for the photochemical isomerization to potentially access novel isomers.

Comparative Mechanistic Analysis of this compound Analogues

At present, there is a notable lack of published research focusing on the comparative mechanistic analysis of this compound analogues. While the bioactivity of various marine natural products, including polypropionate γ-pyrones, is an active area of investigation, detailed mechanistic studies for the Placidene family are scarce in publicly available literature. mdpi.comnio.res.in The primary ecological role suggested for compounds like iso-placidene A is as a chemical deterrent. mdpi.com

The photochemical relationship between Cyercene A, this compound, and isothis compound has been established, indicating that these compounds can interconvert under the influence of light. traunergroup.orgacs.org This has implications for their natural function, potentially as a dynamic defensive system in the marine organisms that produce them. However, a deeper understanding of how structural variations among these and other synthetic analogues would affect their biological mechanism of action has not yet been elucidated.

Future research in this area would be necessary to explore the structure-activity relationships within this class of compounds. Such studies would likely involve the synthesis of a library of this compound analogues with diverse functional groups and subsequent evaluation in relevant biological assays to probe their mechanism of action.

Advanced Analytical and Spectroscopic Characterization of Placidene a in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of Placidene A, providing definitive confirmation of its elemental composition and serving as a key technique for identifying related metabolites. pharmaron.comnih.gov HRMS instruments, such as those utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, deliver highly accurate mass measurements, typically with sub-ppm (parts per million) mass accuracy. nih.gov This precision allows for the calculation of a unique elemental formula from the measured mass-to-charge ratio (m/z).

For the structural confirmation of this compound, High-Resolution Mass Spectrometry-Electrospray Ionization (HRMS-ESI) has been utilized. unisa.it The accurate mass measurement confirms the molecular formula, which is a fundamental step in the structural elucidation process, distinguishing it from other isobaric compounds. flinders.edu.au

In the broader context of natural product research, HRMS is pivotal for metabolite profiling, which involves the comprehensive analysis of all metabolites present in a biological sample. nih.govmdpi.com In the case of organisms producing this compound, HRMS can be used to screen crude or partially purified extracts to identify a suite of related polypropionates. pnas.org This approach facilitates the discovery of new analogues, biosynthetic precursors, and degradation products. For instance, compounds like Isothis compound and the biosynthetically related Cyercene A can be readily identified in complex mixtures based on their precise molecular masses. unisa.itacs.org This capability is crucial for understanding the metabolic pathways that lead to the chemical diversity observed in marine molluscs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Biosynthetic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of complex organic molecules like this compound. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMBC, NOESY) is required to piece together its intricate bicyclic structure and define the relative configuration of its multiple stereocenters. unisa.itpnas.org

Analysis of ¹H NMR spectra reveals the number and connectivity of protons, while ¹³C NMR spectra identify all unique carbon environments within the molecule. unisa.it For this compound, key signals in the ¹³C NMR spectrum confirm the presence of a γ-pyrone ring system. pnas.org Two-dimensional experiments are then used to establish the full carbon skeleton and the placement of functional groups. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons separated by two or three bonds, which is vital for connecting different fragments of the molecule. pnas.orgpnas.org To determine the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are employed to identify protons that are close in space, allowing for the assignment of double bond geometries and the relative orientation of substituents on the rings. pnas.org

Furthermore, NMR spectroscopy is central to biosynthetic labeling studies, which aim to uncover the metabolic pathways leading to natural products. researchgate.net The biosynthesis of polypropionates like this compound is investigated by feeding the source organism with precursors labeled with stable isotopes, such as ¹³C-labeled sodium acetate (B1210297). researchgate.netrsc.org After a period of incorporation, the target molecule is isolated, and its ¹³C NMR spectrum is recorded. The positions and patterns of the enriched ¹³C signals in the spectrum provide direct evidence of the precursor's incorporation and reveal the assembly pattern of the carbon backbone, confirming its polyketide or polypropionate origin. researchgate.netnih.gov This methodology has been instrumental in understanding the formation of the diverse polypropionate skeletons found in opisthobranch molluscs. researchgate.net

Spectroscopic Techniques for Investigating this compound's Photochemical Properties

The study of this compound is intrinsically linked to its photochemical properties, as it is formed through a light-induced reaction. Research has demonstrated that this compound, along with its isomer Isothis compound, can be generated from the precursor Cyercene A via a photochemical electrocyclization reaction upon exposure to sunlight. acs.orgacs.org Investigating such transformations relies heavily on spectroscopic techniques that can monitor changes in molecular structure and electronic states upon light absorption.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to study photochemical reactions. nih.gov Molecules with conjugated systems, like the polyene chain in Cyercene A and the pyrone structure in this compound, absorb light in the UV or visible region of the electromagnetic spectrum. pnas.orgnih.gov The photochemical conversion of Cyercene A to this compound can be monitored in real-time by recording the UV-Vis absorption spectrum. As the reaction proceeds, the disappearance of the absorption maximum (λ_max) characteristic of the linear polyene precursor and the appearance of a new absorption band corresponding to the cyclized product would be observed. rsc.org This allows for the study of reaction kinetics and quantum yields.

Fluorescence Spectroscopy is another powerful method for probing the excited states of molecules involved in photochemical processes. rp-photonics.comhoriba.com Although not explicitly detailed for this compound itself, this technique analyzes the light emitted from a molecule after it has been excited by absorbing a photon. horiba.com By measuring the fluorescence spectrum, one can gain insights into the energy of the excited singlet state and the efficiency of competing de-excitation pathways, such as intersystem crossing to a triplet state or non-radiative decay. nih.gov Given that the photochemical precursor to this compound, Cyercene A, has been shown to act as a triplet sensitizer (B1316253) for the formation of singlet oxygen, studying its fluorescence and phosphorescence properties would be crucial to fully understanding the mechanisms of its photochemical reactivity. acs.orgacs.org

Table of Mentioned Compounds

Ecological and Evolutionary Context of Placidene a

Role of Placidene A in Marine Chemical Ecology

Marine chemical ecology studies the role of chemical compounds in mediating interactions between organisms in the marine environment. Within this context, this compound and its related metabolites serve critical functions for Placida dendritica, a small, shell-less mollusc that would otherwise be vulnerable to predation and environmental stressors. mdpi.com

Lacking a protective shell, many sacoglossan molluscs have evolved chemical defense mechanisms. Placida dendritica employs a strategy that combines crypsis (camouflage) on its host algae with the use of chemical deterrents. mdpi.commdpi-res.com this compound and its isomer, iso-placidene A, are key components of this chemical arsenal. mdpi.commdpi-res.com These compounds are considered defensive allomones, which are substances that benefit the producer by deterring potential predators. ub.edu

When the mollusc is disturbed or attacked, it secretes a mucus rich in placidenes. opistobranquis.infogbri.org.au Research suggests these polypropionate γ-pyrones are toxic or unpalatable, functioning as feeding deterrents against predators. mdpi.comgbri.org.au This chemical defense is a crucial survival mechanism, allowing the slug to protect itself in an environment with numerous potential threats. researchgate.netresearchgate.net The production of these compounds is a clear example of how marine invertebrates utilize complex organic molecules to mediate ecological interactions. mdpi.com

| Compound | Organism | Ecological Function | Mechanism |

|---|---|---|---|

| This compound | Placida dendritica | Chemical Defense | Released in mucus upon disturbance to deter predators. opistobranquis.infogbri.org.au |

| iso-Placidene A | Placida dendritica | Chemical Defense | Acts as a likely feeding deterrent. mdpi.commdpi-res.com |

Sacoglossan polypropionates, including placidenes, are hypothesized to have photoprotective functions. researchgate.netichem.md This is particularly relevant for species that inhabit shallow, sunlit waters where exposure to high levels of ultraviolet (UV) radiation can be damaging. ichem.mdresearchgate.net The chemical structure of these compounds, featuring polyunsaturated side chains and pyrone rings, allows them to absorb UV light. researchgate.netnih.gov

Studies have shown that related polypropionates can undergo photochemical transformations, such as the conversion of cyercene A into this compound and isothis compound when exposed to sunlight. nih.govacs.org Furthermore, a hydroperoxide derivative of this compound has been isolated, which can be synthesized via singlet oxygenation—a process linked to photo-oxidative stress. nih.govacs.orgacs.org This suggests that γ-pyrones may act as triplet sensitizers, potentially quenching harmful reactive oxygen species generated by high light intensity. nih.govacs.org

While Placida dendritica only retains chloroplasts from its algal diet for a short period, the ability to synthesize these photochemically active compounds may serve as a natural sunscreen, protecting the mollusc from oxidative damage. opistobranquis.inforesearchgate.netnih.gov This function is considered a key adaptation that supports the survival of sacoglossans in photolytic habitats. ichem.mdresearchgate.net The biosynthesis of these molecules itself appears to be influenced by light, reinforcing the link between their production and a photoprotective role. ichem.mdresearchgate.net

Defensive Mechanisms Against Predators

Co-evolutionary Relationships Between Molluscs and Compound Production

The origin of defensive compounds in sacoglossans is a key aspect of their evolutionary history. Some species acquire chemicals from their diet by sequestering them from the algae they consume (a process known as kleptochemistry), while others have evolved the ability to produce their own defensive metabolites de novo (from scratch). researchgate.net

Placida dendritica belongs to the latter group. ub.edu Feeding experiments using isotopically labeled precursors have demonstrated that this slug synthesizes placidenes de novo from propionate (B1217596) units, rather than obtaining them from its algal food source, such as Codium or Bryopsis species. gbri.org.auresearchgate.net This is a significant evolutionary trait, as it provides the mollusc with a reliable source of chemical defense independent of the specific chemical profile of its food.

The evolution of the ability to synthesize polypropionates has been suggested as a pivotal development in the diversification of sacoglossans. vliz.be Research into the genetics of these molluscs has identified a specific family of enzymes, known as animal FAS-like polyketide synthases (AFPKs), that are responsible for producing these compounds. nih.govnih.govpnas.org The diversification of these AFPK enzymes in molluscs has been correlated with the evolutionary loss of the shell, suggesting that the ability to produce chemical defenses like this compound was a key innovation that allowed shell-less ancestors to survive and radiate into new ecological niches. nih.govnih.gov The phylogenetic distribution of these enzymes reflects the different types of polypropionates found across various sacoglossan species, highlighting a deep co-evolutionary relationship between the animals' genetics and the chemical compounds they produce. pnas.orgresearchgate.netresearchgate.net

| Aspect | Finding | Significance |

|---|---|---|

| Biosynthetic Origin | De novo synthesis by Placida dendritica. researchgate.net | Provides a consistent chemical defense, independent of dietary chemistry. |

| Enzymatic Basis | Synthesized by Animal FAS-like Polyketide Synthase (AFPK) enzymes. nih.govpnas.org | Demonstrates a specific genetic pathway for compound production. |

| Evolutionary Driver | Diversification of AFPKs correlates with shell loss in molluscs. nih.govnih.gov | Suggests chemical defense was a key innovation enabling the evolution of shell-less forms. |

| Hypothesized Link | The ability to synthesize polypropionates may be linked to the overall evolution within the Sacoglossa. vliz.be | Positions chemical innovation as a central theme in the group's evolutionary history. |

Future Directions and Research Gaps in Placidene a Studies

Unexplored Biosynthetic Enzymes and Regulatory Elements

A significant frontier in Placidene A research lies within its biosynthesis. The compound is a polypropionate, a class of polyketides, and is produced by sacoglossan molluscs. researchgate.netmdpi.com Studies suggest that animals possess a widespread family of fatty acid synthase (FAS)-like polyketide synthase (PKS) proteins that are responsible for producing complex, microbe-like polyketides. researchgate.net For instance, the enzyme EcPKS1 from the mollusc Elysia chlorotica has been shown to produce precursors to related polypropionate natural products. nih.gov

However, the specific biosynthetic gene cluster (BGC) and the full suite of enzymes dedicated to this compound synthesis remain uncharacterized. A major research gap is the identification and functional validation of the specific PKS and the subsequent tailoring enzymes—such as hydroxylases, cyclases, and transferases—that construct the final, complex architecture of this compound. nih.gov While feeding studies with labeled precursors have provided some insights into the origin of its carbon skeleton, the precise enzymatic steps are unknown. researchgate.netflinders.edu.au Furthermore, the regulatory elements controlling the expression of these biosynthetic genes are entirely unexplored. Future work should aim to sequence the genome of the producing organism, identify the this compound BGC, and functionally characterize the encoded enzymes. Understanding these biosynthetic and regulatory mechanisms could enable heterologous expression and yield improvement for a sustainable supply of the compound. nih.gov

Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues

While total syntheses of this compound and related molecules have been accomplished, these routes are often lengthy and not easily adaptable for producing a wide array of analogues. thieme-connect.deresearchgate.net The development of more efficient and flexible synthetic strategies is a critical future direction to support detailed structure-activity relationship (SAR) studies.

Future research should focus on creating novel synthetic strategies that allow for rapid access to analogues by modifying the core macrolide and side chain units. nih.govnih.gov This includes developing convergent approaches where key fragments are synthesized independently and coupled in late stages, allowing for modular variations. nih.gov For instance, a biomimetic synthesis has shown that this compound can be generated from a precursor, cyercene A, through photochemical rearrangement, suggesting that light-based chemical transformations could be a novel synthetic tool. researchgate.netacs.org The application of modern synthetic technologies, such as biocatalysis and automated synthesis, could also accelerate the generation of a library of this compound analogues for biological screening. mdpi.com

Comprehensive Elucidation of Undiscovered Molecular Targets

The full range of molecular targets for this compound is largely unknown, presenting a significant research gap. ontosight.ai While it is known to be a polypropionate metabolite used for chemical defense by the producing organism, Placida dendritica, its specific mechanism of action at the molecular level in target cells has not been fully elucidated. mdpi.comgbri.org.au The journey of a compound from discovery to a potential drug involves extensive preclinical testing to assess efficacy and toxicity, which requires a deep understanding of its biological interactions. ontosight.ai

Future investigations must move beyond general cytotoxicity assays to pinpoint the direct protein or nucleic acid binding partners of this compound. Advanced, unbiased techniques such as chemical proteomics with affinity-based probes, thermal proteome profiling, and genetic screening (e.g., CRISPR-Cas9 screens) can identify specific molecular targets and pathways modulated by the compound. geomar.denih.gov Understanding these targets is crucial for validating its potential as a pharmacological tool or a lead compound for therapeutic development. mdpi.comeco-vector.com

Development of Advanced Preclinical Models for Mechanistic Investigation

To translate the potent bioactivity of this compound into a deeper mechanistic understanding, the use of advanced preclinical models is essential. Much of the initial research on marine natural products relies on simple in vitro assays or basic models that may not accurately reflect complex human diseases. ontosight.airesearchgate.net

A key future direction is the adoption of more physiologically relevant model systems. This includes three-dimensional (3D) cell culture models like spheroids and organoids, which better mimic the in vivo microenvironment of tissues and tumors. For compounds with anticancer potential, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into mice, offer a more predictive assessment of efficacy. researchgate.net Furthermore, studying the compound's effects in marine organisms themselves can provide insights into novel disease mechanisms or physiological responses. eco-vector.com The development and application of these advanced models will be critical for a rigorous investigation of this compound's therapeutic potential and mechanism of action.

Q & A

Q. How can isotopic labeling (e.g., C, H) be utilized to trace this compound’s biosynthetic or metabolic pathways?

- Methodological Answer : Synthesize isotopically labeled analogs via precursor-directed biosynthesis or chemical synthesis. Track isotopic incorporation using LC-MS/MS or C-NMR. Apply kinetic isotope effect (KIE) studies to elucidate rate-limiting steps in metabolic transformations .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., yields under varying conditions, IC values across assays) with ±SD.

- Figures : Use scatter plots for dose-response curves and heatmaps for multi-parametric optimization studies.

- Supplementary Materials : Archive raw spectral data, crystallographic coordinates, and statistical code (e.g., R/Python scripts) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.